

Impurity Profiling of Fenticonazole Nitrate: A Technical Guide

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Compound of Interest

Compound Name: Fenticonazole Impurity D

CAS No.: 1313397-05-5

Cat. No.: B601489

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Executive Summary

Fenticonazole nitrate (1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate) is a broad-spectrum imidazole antifungal used primarily for vulvovaginal candidiasis and dermatophytosis. Its efficacy relies on the inhibition of lanosterol 14 α -demethylase, disrupting ergosterol synthesis in fungal membranes.[1][2]

From a drug development perspective, the impurity profile of Fenticonazole Nitrate is complex due to its chiral center, thioether moiety (susceptible to oxidation), and imidazole ring (susceptible to N-alkylation). This guide provides a scientifically grounded framework for the identification, quantification, and control of these impurities, aligning with ICH Q3A/Q3B guidelines and European Pharmacopoeia (EP) standards.

Chemical Basis of Impurity Formation

Understanding the "why" behind impurity formation is critical for process control. Fenticonazole impurities generally stem from two sources: Process-Related (incomplete reaction or side reactions) and Degradation (environmental stress).

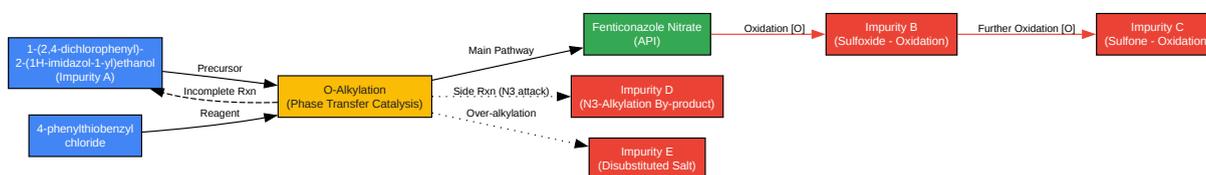
The Synthesis Pathway & Impurity Origins

The commercial synthesis typically involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Impurity A) with 4-phenylthiobenzyl chloride.

- Impurity A (Starting Material): If the reaction is incomplete, this precursor remains.
- Impurity D & E (Side Reactions): The imidazole ring contains two nitrogen atoms. While the N1 is substituted in the starting material, the N3 position remains nucleophilic. Under aggressive alkylation conditions, the N3 can attack the benzyl chloride, leading to quaternary ammonium salts (Impurity D and E).
- Impurity B & C (Oxidative Degradation): The thioether (-S-) linkage connecting the phenyl rings is highly susceptible to oxidation, yielding the Sulfoxide (Impurity B) and Sulfone (Impurity C).

Visualization: Synthesis & Impurity Map

The following diagram maps the chemical genesis of key impurities, distinguishing between synthetic by-products and degradation pathways.[3]



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Figure 1: Mechanistic pathway showing the origin of Process-Related (A, D, E) and Degradation (B, C) impurities.

Impurity Classification Table

The following table consolidates the specific impurities recognized by regulatory bodies (EP), their chemical nature, and their relative retention behavior in Reverse Phase HPLC (RP-HPLC).

Impurity Name	EP Designation	Chemical Description	Origin	Relative Retention (Approx)
Imidazole Ethanol	Impurity A	(RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol	Starting Material / Hydrolysis Product	~0.2 - 0.3 (Polar)
Sulfoxide	Impurity B	Fenticonazole sulfoxide	Degradation (Oxidative)	~0.5 - 0.6
Sulfone	Impurity C	Fenticonazole sulfone	Degradation (Oxidative)	~0.6 - 0.7
Quaternary Salt	Impurity D	Imidazolium nitrate derivative (Mono-N-alkylated)	Process (Side Reaction)	~0.8 - 0.9
Disubstituted	Impurity E	Imidazolium nitrate derivative (Di-N-alkylated)	Process (Side Reaction)	> 1.2 (Late Eluter)

Analytical Strategy: Self-Validating HPLC Protocol

To accurately profile these impurities, a stability-indicating HPLC method is required. The method below uses a C18 stationary phase with a phosphate buffer/acetonitrile gradient, optimized to separate the polar hydrolytic products (Impurity A) from the neutral oxide degradants (Impurity B/C).

Chromatographic Conditions

- Instrument: HPLC with PDA (Photodiode Array) or UV Detector.
- Column: InertSustain C18 or Zorbax RP-C18 (250 mm x 4.6 mm, 5 µm). Why: High carbon load C18 provides necessary retention for the hydrophobic Fenticonazole while resolving polar impurities.

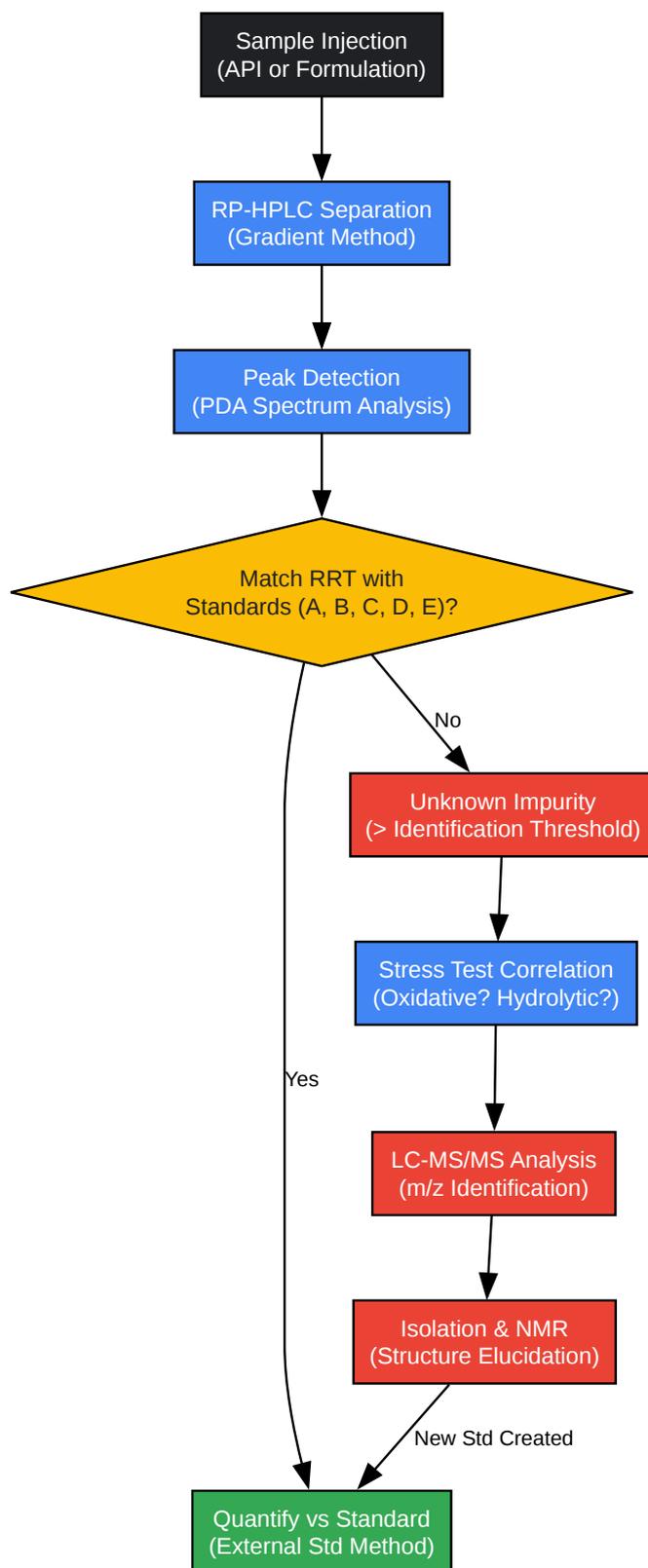
- Mobile Phase A: Phosphate Buffer (pH 3.0). Why: Low pH suppresses the ionization of silanols and improves peak shape for basic imidazole nitrogen.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[4][5]
- Detection: 235 nm (or 254 nm). Why: 235 nm captures the absorption of the dichlorophenyl and thioether moieties.
- Column Temp: 30°C.

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Purpose
0.0	70	30	Initial equilibration
5.0	70	30	Isocratic hold for polar impurities (Imp A)
25.0	20	80	Gradient ramp to elute Fenticonazole & hydrophobic impurities
30.0	20	80	Wash to remove late eluters (Imp E)
31.0	70	30	Return to initial
40.0	70	30	Re-equilibration

Analytical Workflow Logic

The following diagram illustrates the decision matrix for identifying unknown peaks during the profiling process, ensuring a self-validating loop.



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Figure 2: Logical workflow for impurity identification, moving from routine HPLC to advanced structure elucidation.

Forced Degradation Protocols (Stress Testing)

To validate the analytical method's specificity (its ability to separate the drug from degradation products), forced degradation studies are mandatory.

Acidic Hydrolysis

- Protocol: Dissolve Fenticonazole Nitrate in 1N HCl. Reflux at 80°C for 4 hours.
- Expected Outcome: Significant degradation. Cleavage of the ether linkage yields Impurity A (Imidazole ethanol) and 4-phenylthiobenzyl alcohol.
- Observation: Fenticonazole is highly unstable in acid; this pathway confirms the retention time of Impurity A.

Oxidative Stress

- Protocol: Treat sample with 3%

at room temperature for 2-6 hours.
- Expected Outcome: Formation of Impurity B (Sulfoxide) followed by Impurity C (Sulfone).
- Mechanistic Insight: The sulfur atom is the "softest" nucleophile and most electron-rich site, making it the primary target for reactive oxygen species (ROS).

Photolytic Stress

- Protocol: Expose solid API and solution to 1.2 million lux hours (UV/Vis light).
- Expected Outcome: Fenticonazole is generally sensitive to light. Radical-mediated cleavage may occur, often increasing the levels of Impurity B (via photo-oxidation) or unidentified radical recombination products.

References

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